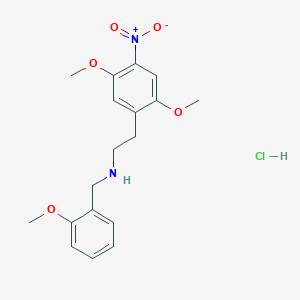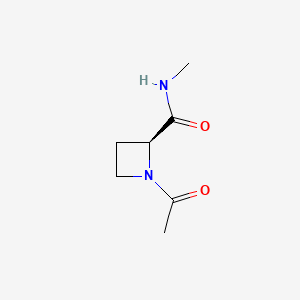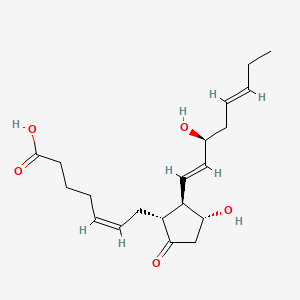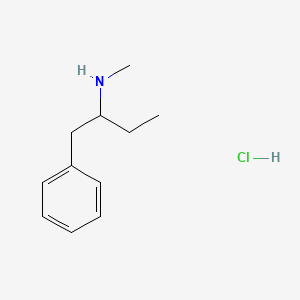
2-Methylamino-1-phenylbutane hydrochloride
Overview
Description
2-Methylamino-1-phenylbutane (hydrochloride) is a chemical compound with the molecular formula C11H18ClN. It is a crystalline solid that is soluble in solvents such as dimethylformamide, dimethyl sulfoxide, ethanol, and phosphate-buffered saline (pH 7.2) . This compound is structurally similar to methamphetamine and is classified as a stimulant .
Mechanism of Action
Target of Action
It is known to be a methamphetamine analog , suggesting that it may interact with similar targets as methamphetamines, such as the dopamine, norepinephrine, and serotonin transporters.
Mode of Action
As a methamphetamine analog, it may function as a monoamine transporter substrate, leading to the release of monoamines from vesicles into the cytoplasm and their subsequent release into the synaptic cleft .
Biochemical Pathways
Given its structural similarity to methamphetamines, it may influence pathways involving monoamine neurotransmitters, potentially leading to increased levels of these neurotransmitters in the synaptic cleft .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
Based on its structural similarity to methamphetamines, it may lead to increased synaptic concentrations of monoamine neurotransmitters, potentially resulting in stimulant effects .
Biochemical Analysis
Biochemical Properties
It is known to be an analog of N-ethylamphetamine, characterized by an ethyl group replacing the methyl at the α position . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
As a methamphetamine analog, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a methamphetamine analog, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylamino-1-phenylbutane (hydrochloride) typically involves the alkylation of phenylacetone with methylamine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the compound’s stimulant properties .
Types of Reactions:
Oxidation: 2-Methylamino-1-phenylbutane (hydrochloride) can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylbutane derivatives.
Scientific Research Applications
2-Methylamino-1-phenylbutane (hydrochloride) is primarily used in forensic and research applications. It serves as an analytical reference standard for the detection and study of stimulant compounds in biological samples . Its structural similarity to methamphetamine makes it a valuable tool in studying the pharmacological and toxicological properties of stimulant drugs .
Comparison with Similar Compounds
2-Ethylamino-1-phenylbutane: This compound is structurally similar but has an ethyl group instead of a methyl group at the amino position.
Methamphetamine: A well-known stimulant with a similar structure but different pharmacological properties.
2-Amino-1-phenylbutane: Another analog with a primary amine group instead of a methylamino group.
Uniqueness: 2-Methylamino-1-phenylbutane (hydrochloride) is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. Its structural similarity to methamphetamine makes it a valuable compound for studying stimulant effects and developing analytical methods for detecting related substances .
Properties
IUPAC Name |
N-methyl-1-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-11(12-2)9-10-7-5-4-6-8-10;/h4-8,11-12H,3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPJQYUXBYTUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84952-63-6 | |
| Record name | 2-Methylamino-1-phenylbutane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084952636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLAMINO-1-PHENYLBUTANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3U6KDN982 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)

![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)

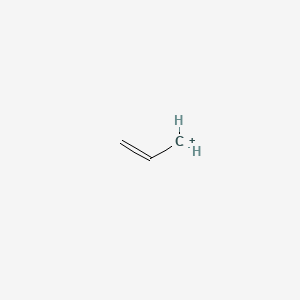
![2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593021.png)

![Methanamine, N-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B593025.png)
![tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate](/img/structure/B593028.png)
![2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593029.png)
